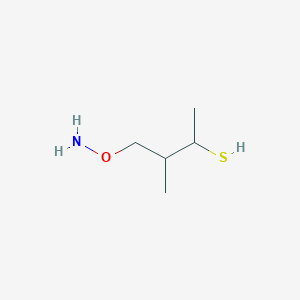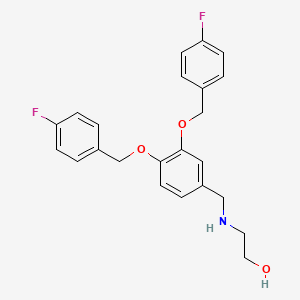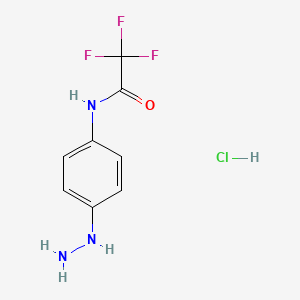
1-(1,2-Difluorovinyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Difluorovinyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a difluorovinyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with difluorovinyl reagents under controlled conditions. One common method includes the use of difluorovinyl lithium or difluorovinyl magnesium bromide as the difluorovinyl source. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Difluorovinyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorovinyl group can be reduced to a difluoroalkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of difluoroalkyl cyclopentanol.
Substitution: Formation of halogenated or aminated cyclopentanol derivatives.
Applications De Recherche Scientifique
1-(1,2-Difluorovinyl)cyclopentan-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1,2-Difluorovinyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The difluorovinyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(3,5-Difluorophenyl)cyclopentan-1-ol
- 2-cyclopenten-1-ol
- 1,2-Disubstituted Cyclopentadienes
Comparison: 1-(1,2-Difluorovinyl)cyclopentan-1-ol is unique due to the presence of both a difluorovinyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H10F2O |
|---|---|
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
1-[(Z)-1,2-difluoroethenyl]cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2/b6-5- |
Clé InChI |
CXWUKAGSJHGALL-WAYWQWQTSA-N |
SMILES isomérique |
C1CCC(C1)(/C(=C/F)/F)O |
SMILES canonique |
C1CCC(C1)(C(=CF)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)






